

# **UCB-J** binding affinity and selectivity for SV2A

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | UCB-J     |           |
| Cat. No.:            | B15615267 | Get Quote |

An In-Depth Technical Guide to the Binding Affinity and Selectivity of **UCB-J** for Synaptic Vesicle Glycoprotein 2A (SV2A)

### Introduction

Synaptic Vesicle Glycoprotein 2A (SV2A) is a transmembrane protein integral to synaptic vesicles and is ubiquitously expressed throughout the central nervous system.[1][2][3] It plays a critical role in the regulation of neurotransmitter release, and its dysfunction has been implicated in neurological disorders such as epilepsy.[2][4] SV2A is the specific molecular target of the antiepileptic drug levetiracetam (LEV) and its derivatives.[5][6][7] UCB-J, a high-affinity levetiracetam analog, has emerged as a premier radioligand for the in vivo quantification of SV2A density using Positron Emission Tomography (PET), serving as a valuable biomarker for synaptic density in both preclinical and clinical research.[8][9][10] This guide provides a comprehensive technical overview of the binding characteristics of UCB-J, its selectivity profile, and the experimental methodologies used for its evaluation.

## **Data Presentation: Binding Properties of UCB-J**

The affinity and selectivity of **UCB-J** for SV2A have been rigorously characterized through in vitro and in vivo studies.

### **Binding Affinity**

**UCB-J** demonstrates high, single-digit nanomolar affinity for the SV2A protein across multiple species. In vitro radioligand binding studies have established its potent interaction with human and rat SV2A.[1][2][3] These findings are corroborated by in vivo PET imaging studies in non-



human primates, which have determined the dissociation constant (Kd) in a live biological system.[1][2][11]

| Parameter | Species/System          | Value        | Reference  |
|-----------|-------------------------|--------------|------------|
| pKi       | Human (in vitro)        | 8.15         | [1][2][3]  |
| Ki        | Human (in vitro)        | 7 nM         | [1][2][3]  |
| Ki        | Human (in vitro)        | 6.3 nM       | [1][2][11] |
| pKi       | Rat (in vitro)          | 7.6          | [1][2][3]  |
| Ki        | Rat (in vitro)          | 25 nM        | [1][2][3]  |
| Kd        | Rhesus Monkey (in vivo) | 3.4 ± 0.2 nM | [1][2]     |
| Kd        | Rhesus Monkey (in vivo) | 5.4 nM       | [11]       |
| Bmax      | Rhesus Monkey (in vivo) | 125 - 350 nM | [1][2]     |

Table 1: In Vitro and In Vivo Binding Affinity of UCB-J for SV2A.

### **Selectivity Profile**

A crucial characteristic of a reliable radioligand is its high selectivity for the target protein over other related proteins and off-target sites. **UCB-J** exhibits remarkable selectivity for the SV2A isoform compared to SV2B and SV2C.[1][2][3][5][7] Furthermore, extensive screening has shown that **UCB-J** lacks significant interaction with a wide array of other central nervous system receptors, ion channels, enzymes, and transporters, confirming its specific binding to SV2A.[1][2][3]



| Target            | Selectivity vs.<br>SV2A                | pKi  | Reference      |
|-------------------|----------------------------------------|------|----------------|
| SV2A              | -                                      | 8.15 | [1][2][12][13] |
| SV2B              | >100-fold lower affinity               | 5.70 | [1][2][12][13] |
| SV2C              | >10-fold lower affinity                | 7.00 | [1][2][12][13] |
| Other CNS Targets | No significant<br>interaction at 10 μM | -    | [1][2][3]      |

Table 2: Selectivity of **UCB-J** for SV2 Isoforms and Other CNS Targets.

### **Experimental Protocols**

The characterization of **UCB-J**'s binding properties relies on established and validated methodologies, including in vitro radioligand binding assays and in vivo PET imaging.

## **In Vitro Radioligand Binding Assay**

This method is used to determine the affinity (Ki) of a ligand for its target in a controlled, cell-free environment.

- 1. Tissue/Cell Preparation:
- Brain tissue (e.g., cortex, hippocampus) from humans or rodents is homogenized in a suitable buffer.[14]
- Alternatively, membranes from cell lines engineered to express a specific SV2 isoform (e.g., CHO cells) are used.[14]
- The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended to a specific protein concentration.
- 2. Competition Binding Assay:
- A fixed concentration of a radiolabeled ligand (e.g., [3H]UCB-J or another SV2A-specific radioligand like [3H]ucb 30889) is incubated with the prepared membranes.[14][15]



- Increasing concentrations of the unlabeled competitor ligand (UCB-J) are added to the incubation mixture.
- The reaction is incubated at a controlled temperature (e.g., 37°C) to reach equilibrium.[1][2]
   [3]
- 3. Separation and Quantification:
- The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.
- The filters are washed with ice-cold buffer to remove non-specific binding.
- The radioactivity retained on the filters is quantified using liquid scintillation counting.
- 4. Data Analysis:
- The data are plotted as the percentage of specific binding versus the log concentration of the competitor ligand.
- The IC50 value (the concentration of **UCB-J** that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
- The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.





Click to download full resolution via product page

Workflow for an in vitro radioligand binding assay.

### In Vivo PET Imaging

PET imaging with [11C]**UCB-J** allows for the non-invasive quantification of SV2A density and binding parameters (Kd, Bmax) in the living brain.

- 1. Radiotracer Synthesis and Administration:
- [11C]UCB-J is synthesized with high radiochemical purity.[16]
- The radiotracer is administered to the subject (animal or human) via an intravenous bolus or infusion.[17]

### Foundational & Exploratory





#### 2. PET Scan Acquisition:

- Dynamic PET images of the brain are acquired over a period of 60-120 minutes.[11][16]
- For quantitative analysis, arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and determine the fraction of unmetabolized parent compound.[1][17]
- 3. Blocking/Displacement Studies:
- To confirm binding specificity and determine in vivo binding parameters, scans are performed under baseline conditions and after administration of a blocking agent (e.g., levetiracetam) or varying mass doses of unlabeled **UCB-J**.[1][2][8][16]
- Pre-treatment with levetiracetam has been shown to cause a dose-dependent reduction in [11C]UCB-J binding, demonstrating target engagement and specificity.[1][2] For instance, doses of 10 mg/kg and 30 mg/kg of levetiracetam in monkeys resulted in approximately 60% and 90% SV2A occupancy, respectively.[1]
- 4. Kinetic Modeling:
- Regional time-activity curves are generated from the dynamic PET data.
- These curves, along with the arterial input function, are fitted to pharmacokinetic models (e.g., one-tissue or two-tissue compartment models) to calculate the total volume of distribution (VT).[1]
- Data from blocking studies are used in occupancy plots to estimate the non-displaceable binding (VND) and subsequently calculate the in vivo Kd and Bmax.[1][11]





Click to download full resolution via product page

Workflow for an in vivo PET imaging study.

### **UCB-J** and SV2A Interaction at the Synapse

**UCB-J** binds specifically to SV2A located on the membrane of synaptic vesicles within the presynaptic terminal. This interaction does not interfere with the dynamic processes of the



vesicle cycle but allows for the quantification of the total pool of SV2A-containing vesicles, serving as a surrogate measure of synaptic density.

Presynaptic Terminal

Synaptic Vesicle

Postsynaptic Terminal

Neurotransmitter
Receptors

Cluster\_presynaptic

UCB-J Binding to SV2A in the Presynaptic Terminal

cluster\_postsynaptic

Click to download full resolution via product page

**UCB-J** binding to SV2A on a synaptic vesicle.

### Conclusion

**UCB-J** is a highly potent and selective ligand for the synaptic vesicle glycoprotein SV2A. Its high-affinity binding, combined with its specificity over SV2 isoforms and other CNS targets, has been consistently demonstrated through rigorous in vitro and in vivo experimental protocols. These favorable characteristics establish [11C]**UCB-J** as the gold-standard PET radiotracer for the reliable and quantitative imaging of synaptic density in the living brain, providing an invaluable tool for researchers and drug developers in the fields of neuroscience and neurology.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification of the antiepileptic racetam binding site in the synaptic vesicle protein 2A by molecular dynamics and docking simulations [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. In vivo imaging of synaptic SV2A protein density in healthy and striatal-lesioned rats with [11C]UCB-J PET PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [11C]UCB-J PET imaging of synaptic vesicle protein SV2A in cognitive decline | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. biorxiv.org [biorxiv.org]
- 11. [11C]UCB-J: A novel PET tracer for imaging the synaptic vesicle glycoprotein 2A (SV2A) | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. Exploring the Interactions between two Ligands, UCB-J and UCB-F, and Synaptic Vesicle Glycoprotein 2 Isoforms PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Binding characteristics of levetiracetam to synaptic vesicle protein 2A (SV2A) in human brain and in CHO cells expressing the human recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]



- 16. Kinetic evaluation and test—retest reproducibility of [11C]UCB-J, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans PMC [pmc.ncbi.nlm.nih.gov]
- 17. Binding of the synaptic vesicle radiotracer [11C]UCB-J is unchanged during functional brain activation using a visual stimulation task PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [UCB-J binding affinity and selectivity for SV2A].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615267#ucb-j-binding-affinity-and-selectivity-for-sv2a]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com